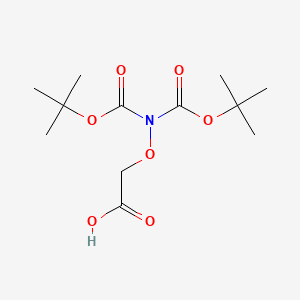
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is a useful research compound. Its molecular formula is C12H21NO7 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Bis-Boc-Amino-Oxyacetic Acid, also known as Bis-Boc-Aoa, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are therefore the amino groups present in peptides .
Mode of Action
The compound interacts with its targets by introducing a hydroxylamine functionality to the N-terminal or side-chain amino groups . This is achieved through a process known as oxime formation, which occurs in aqueous solution at pH 3.5 . The compound can be ligated to aldehyde-containing peptides via this process .
Biochemical Pathways
The introduction of hydroxylamine functionality to amino groups can lead to changes in the properties or reaction activity of the compound . This process affects the biochemical pathways involving the modified peptides.
Result of Action
The result of the action of Bis-Boc-Amino-Oxyacetic Acid is the formation of hydroxylamine-labeled peptides . These peptides can then be ligated to aldehyde-containing peptides via oxime formation . This process can change the properties or reaction activity of the compound .
Action Environment
The action of Bis-Boc-Amino-Oxyacetic Acid is influenced by environmental factors such as pH. The process of oxime formation, for instance, occurs in aqueous solution at pH 3.5
生物活性
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid, a compound with the CAS number 293302-31-5, is notable for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C₁₂H₂₁N₀₇
- Molecular Weight : 273.30 g/mol
- Structure : The compound features two dimethylethoxycarbonyl groups attached to an aminooxyacetic acid moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its derivatives are often explored for their antitumor properties and potential roles in drug delivery systems.
Antitumor Activity
Several studies have investigated the antitumor effects of compounds related to this compound. For example:
- Mechanism of Action : The compound is believed to inhibit specific pathways involved in cell proliferation and survival, such as the MAPK/ERK signaling pathway .
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the parent structure can enhance therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | , |
| Immunomodulatory | Potential effects on immune response | |
| Drug Delivery | Enhances solubility and stability of drugs |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
- Signal Transduction Pathways : It has been shown to modulate pathways such as NF-κB and PI3K/Akt, which are critical in cancer progression and inflammation .
Case Studies
-
Study on Antitumor Efficacy :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating a dose-dependent effect.
- Exploration of Drug Delivery Applications :
特性
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKWBDTOCTFOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373172 |
Source


|
| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293302-31-5 |
Source


|
| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














